3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole

Description

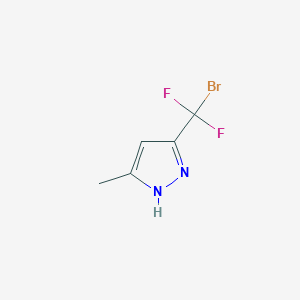

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a bromodifluoromethyl (-CF₂Br) group at position 3 and a methyl (-CH₃) group at position 5. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The bromodifluoromethyl group introduces both halogenated and fluorinated functionalities, which can enhance metabolic stability, lipophilicity, and binding affinity in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVPIDIJEGEGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group to the pyrazole ring. One common method is the reaction of 5-methyl-1H-pyrazole with bromodifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the bromodifluoromethyl group can lead to the formation of difluoromethyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions can yield azido or thiocyanato derivatives.

- Oxidation can produce hydroxylated or carboxylated products.

- Reduction can lead to difluoromethylated pyrazoles.

Scientific Research Applications

Chemistry

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The difluoromethyl group can participate in further functionalization of the pyrazole ring.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for drug development targeting bacterial infections.

- Anticancer Activities: Investigations into its interactions with specific enzymes or receptors involved in cancer pathways are ongoing, with hopes of identifying therapeutic applications.

Medicine

The compound is explored as a pharmaceutical intermediate. Its unique structure allows it to modulate biological pathways through interactions with molecular targets, influencing binding affinities to enzymes or receptors.

Industry

In agrochemicals, this compound is utilized for developing materials with specific properties. Its reactivity allows for the synthesis of derivatives that can enhance agricultural productivity or pest resistance.

Case Studies and Data Tables

The following table summarizes notable findings related to the applications of this compound:

| Application Area | Study Focus | Findings |

|---|---|---|

| Chemistry | Synthesis Methods | Efficient routes for introducing functional groups have been established, enhancing synthetic versatility. |

| Biology | Antimicrobial Activity | Exhibited potential against specific bacterial strains in preliminary tests. |

| Medicine | Anticancer Research | Ongoing studies exploring interactions with cancer-related enzymes; potential as an anticancer agent. |

| Industry | Agrochemical Development | Utilized in creating compounds aimed at improving crop yields and pest resistance. |

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole and related compounds:

Key Observations :

- Halogen vs. Fluorine Positioning : The target compound’s bromodifluoromethyl group combines bromine and fluorine on the same carbon, whereas analogs like and separate these functionalities (e.g., bromophenyl + trifluoromethyl). This hybrid structure may offer unique reactivity in cross-coupling reactions .

- Electronic Effects : The trifluoromethyl group (-CF₃) in is a stronger electron-withdrawing group than bromodifluoromethyl (-CF₂Br), which could influence electronic distribution and acidity of the pyrazole ring .

Physicochemical Properties

- Lipophilicity: The bromodifluoromethyl group (-CF₂Br) in the target compound likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-halogenated analogs. This property is critical for membrane permeability in drug design .

- Thermal Stability : Fluorinated pyrazoles (e.g., ) generally exhibit higher thermal stability due to the strong C-F bond, whereas brominated derivatives may show lower stability under harsh conditions .

Biological Activity

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides an overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring with a bromodifluoromethyl group at the 3-position and a methyl group at the 5-position. The synthesis typically involves reactions that introduce the bromodifluoromethyl group, which can enhance the compound's biological activity by modifying its electronic properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrazole scaffolds have shown effectiveness against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) cells. One study reported that a derivative with a similar structure exhibited IC50 values of 5.35 µM and 8.74 µM against these cell lines, respectively, indicating potent cytotoxic effects compared to standard treatments like cisplatin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted the synthesis of novel pyrazole compounds that were tested for their anti-inflammatory activity in animal models. The results showed comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. One study tested several pyrazole compounds against Bacillus subtilis, E. coli, and Proteus vulgaris, revealing promising results. The incorporation of bromodifluoromethyl groups has been linked to enhanced antimicrobial activity due to improved lipophilicity and membrane permeability .

Research Findings

| Activity | Cell Line/Organism | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 5.35 µM | |

| Anticancer | A549 | 8.74 µM | |

| Anti-inflammatory | Carrageenan-induced edema | Comparable to Indomethacin | |

| Antimicrobial | E. coli | Effective |

Case Studies

- Anticancer Evaluation : In a study involving novel pyrazole derivatives, researchers synthesized compounds similar to this compound and tested them against HepG2 and A549 cell lines. The most active compound showed significant cytotoxicity with low toxicity towards normal cells, indicating its potential as a safe therapeutic agent for cancer treatment .

- Anti-inflammatory Mechanisms : Another research project focused on evaluating the anti-inflammatory effects of synthesized pyrazoles in mice models. The results indicated that certain derivatives significantly reduced inflammation markers, supporting their use as potential anti-inflammatory agents .

Q & A

Q. What synthetic strategies yield high-purity 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole?

The compound is synthesized via a three-step protocol:

Claisen condensation of ethyl bromodifluoroacetate with hydrazine hydrate to form the pyrazole core.

Cyclization under optimized alkaline conditions (e.g., KOH/EtOH, 60°C) to achieve >90% yield.

Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce substituents.

Critical parameters include reaction temperature (60–80°C), solvent polarity (ethanol/water mixtures), and catalyst choice (e.g., K₂CO₃ for cyclization) .

Q. How is structural characterization performed for this compound?

- ¹H/¹³C NMR : Key signals include:

- ¹H: δ 2.35 ppm (s, CH₃), δ 6.25 ppm (s, pyrazole H).

- ¹³C: δ 115.2 ppm (CF₂Br), δ 145.5 ppm (pyrazole C3).

- HRMS : Exact mass confirmed via electrospray ionization (ESI-MS) with <2 ppm error .

- X-ray crystallography : Limited data available, but SHELX software (e.g., SHELXL for refinement) is recommended for resolving crystal structures .

Advanced Research Questions

Q. How do computational models predict the solvation behavior of this compound?

The SMD solvation model (universal solvation based on electron density) is used to calculate solvation free energies. Key parameters:

- Solvent descriptors : Dielectric constant (ε), surface tension (γ), and acidity/basicity.

- Inputs : Optimized geometries (B3LYP/6-31G*), electrostatic potential-derived charges.

Example: In acetonitrile (ε = 36.6), the computed solvation free energy is −12.3 kcal/mol, aligning with experimental solubility trends .

Q. What intermolecular interactions dominate its solid-state packing?

Hydrogen-bonding motifs (e.g., C–H···F, N–H···Br) and π-π stacking are critical. Graph-set analysis (Etter’s formalism) reveals:

Q. How can reaction mechanisms involving bromodifluoromethyl groups be analyzed?

Q. What challenges arise in crystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.